molecular formula C12H8ClN3OS B1349048 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 60870-39-5

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1349048
CAS No.: 60870-39-5
M. Wt: 277.73 g/mol
InChI Key: XKDMKAVJZNXLMF-UHFFFAOYSA-N
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Description

. This compound is a member of the triazole family, which is known for its diverse biological activities and applications in various fields.

Scientific Research Applications

WAY-299174 has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated that WAY-299174 may have potential as an anti-inflammatory and anticancer agent, although further studies are needed to confirm these effects.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

The synthesis of WAY-299174 typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using thiourea to yield the final product, WAY-299174 . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.

Industrial production methods for WAY-299174 are not well-documented, but the laboratory synthesis provides a basis for scaling up the production process. The key steps involve the formation of the hydrazone intermediate and its subsequent cyclization.

Chemical Reactions Analysis

WAY-299174 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of WAY-299174 involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in WAY-299174 can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

WAY-299174 can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. Unlike these compounds, WAY-299174 has a unique combination of a chlorophenyl group and a furan ring, which may contribute to its distinct biological activities .

Similar compounds include:

  • Fluconazole
  • Itraconazole
  • Voriconazole

These compounds share the triazole core structure but differ in their substituents and specific applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDMKAVJZNXLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354245
Record name SBB040403
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60870-39-5
Record name SBB040403
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

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